Methotrexate sodium
Overview
Description
Methotrexate sodium is a chemotherapy agent and immune-system suppressant. It is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. This compound is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis, leading to suppression of inflammation and prevention of cell division .
Mechanism of Action
Target of Action
Methotrexate sodium primarily targets enzymes responsible for nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, aminoimidazole carboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase . These enzymes play crucial roles in cell division and inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition prevents cell division and suppresses inflammation, making methotrexate effective in treating conditions like arthritis and neoplastic diseases .
Biochemical Pathways
This compound affects the biochemical pathways of purine and pyrimidine synthesis . By inhibiting these pathways, this compound decreases cell proliferation, particularly in cells like T-lymphocytes, leading to its anti-inflammatory effect .
Pharmacokinetics
This compound exhibits a short half-life of approximately 3 to 10 hours at lower doses and 8 to 15 hours at higher doses . Its bioavailability is 60% at lower doses and less at higher doses . This compound is primarily excreted through urine, with a small amount excreted in feces . The drug undergoes polyglutamation within cells, which affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect .
Result of Action
The molecular and cellular effects of this compound’s action include reducing cell proliferation, increasing the rate of apoptosis of T cells, increasing endogenous adenosine release, altering the expression of cellular adhesion molecules, and influencing the production of cytokines . These effects lead to the suppression of inflammation and prevention of cell division, which are beneficial in the treatment of diseases like arthritis and cancer .
Action Environment
Environmental factors, such as the presence of other drugs and the patient’s genetic makeup, can influence the action, efficacy, and stability of this compound . For instance, this compound’s effects can be influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels . Additionally, this compound can alter the human gut microbiota, which may impact its clinical drug response .
Biochemical Analysis
Biochemical Properties
Methotrexate sodium plays a crucial role in biochemical reactions by inhibiting several enzymes responsible for nucleotide synthesis. It primarily targets dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway . By inhibiting DHFR, this compound prevents the formation of tetrahydrofolate, which is essential for the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell division . Additionally, this compound interacts with other biomolecules such as adenosine, prostaglandins, leukotrienes, and cytokines, contributing to its anti-inflammatory effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits cell proliferation, particularly in rapidly dividing cells such as cancer cells and T-lymphocytes . This inhibition leads to a reduction in inflammation and immune response. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the folate pathway and reducing the availability of nucleotides required for DNA and RNA synthesis . This results in the suppression of cell division and induction of apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting dihydrofolate reductase (DHFR), thereby blocking the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the synthesis of purines and thymidylate, which are essential for DNA replication and repair . This compound also undergoes polyglutamation, which enhances its retention and activity within cells . Additionally, this compound affects the adenosine pathway by increasing the release of adenosine, which has anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is known to be stable under normal storage conditions, but it can degrade when exposed to light and high temperatures . Long-term exposure to this compound can lead to cumulative toxicity, affecting cellular function and viability . In vitro and in vivo studies have shown that this compound can cause liver and kidney damage, as well as bone marrow suppression with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound are effective in reducing inflammation and controlling cell proliferation without causing significant toxicity . High doses can lead to severe adverse effects such as intestinal mucositis, hepatorenal damage, and bone marrow suppression . Threshold effects have been observed, where increasing the dosage beyond a certain point results in a disproportionate increase in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the folate pathway . It inhibits dihydrofolate reductase (DHFR), leading to a decrease in tetrahydrofolate levels and subsequent inhibition of purine and thymidylate synthesis . This compound is also metabolized to 7-hydroxy-methotrexate, which has a longer half-life and contributes to its pharmacological effects . The drug undergoes enterohepatic recirculation, which prolongs its presence in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is actively absorbed by the proximal jejunum after oral administration and reaches maximum plasma concentration within 0.75 to 2 hours . This compound is transported across cell membranes by reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) . It is also distributed in the plasma as methotrexate polyglutamates, which are taken up by cells and retained for prolonged periods .
Subcellular Localization
This compound is localized within cells primarily in the cytoplasm and nucleus . It undergoes polyglutamation, which enhances its retention and activity within cells . This compound targets the folate pathway enzymes in the cytoplasm and nucleus, inhibiting DNA and RNA synthesis . The drug’s subcellular localization is influenced by its interaction with transporters and binding proteins that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate sodium is synthesized through a series of chemical reactions involving the alkali metal, calcium, and zinc salts of N-methyl-p-aminobenzoylglutamate, tetraaminopyrimidine sulfate, and 1,1,3-tribromoacetone. The process involves the formation of diethyl N-(p-methylaminobenzoyl)glutamate, which is then converted to methotrexate through a series of steps .
Industrial Production Methods: The industrial production of this compound involves the use of high-purity reactants and stringent reaction conditions to ensure the final product’s purity. The process includes the purification of methotrexate via the insoluble zinc salt and crystallization of the sodium salt, resulting in methotrexate of high purity (98+%) .
Chemical Reactions Analysis
Types of Reactions: Methotrexate sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium triiodide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include 7-hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid, and methotrexate polyglutamates .
Scientific Research Applications
Methotrexate sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively used in the treatment of cancers (e.g., breast cancer, leukemia, lung cancer), autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), and ectopic pregnancies
Comparison with Similar Compounds
Methotrexate sodium is unique due to its dual role as a chemotherapy agent and immune-system suppressant. Similar compounds include:
Aminopterin: An older folate antagonist with similar mechanisms but higher toxicity.
Pemetrexed: Another antifolate used in cancer treatment, with a broader spectrum of activity.
Raltitrexed: A thymidylate synthase inhibitor used in colorectal cancer treatment
This compound stands out due to its extensive use in both oncology and autoimmune disease treatment, as well as its well-established safety profile and efficacy.
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-GXKRWWSZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
Record name | Methotrexate disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037123 | |
Record name | Methotrexate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7413-34-5, 15475-56-6 | |
Record name | Methotrexate disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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